1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-cyclopropylbicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique structural properties, which include a highly strained three-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate reagents. One common method includes the use of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as a precursor, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the generation of [1.1.1]propellane on demand. This method provides a scalable and efficient route to produce gram quantities of the compound . The continuous flow process is advantageous as it minimizes the risks associated with handling highly reactive intermediates and allows for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products: The major products formed from these reactions include substituted bicyclo[1.1.1]pentanes, alcohols, ketones, and hydrocarbons .
Scientific Research Applications
1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility and metabolic stability.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, including liquid crystals and molecular rotors.
Coordination Chemistry: It serves as a building block for the synthesis of complex coordination compounds and supramolecular structures.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its strained ring system. This strain allows the compound to undergo reactions that are not typically feasible with less strained systems. The molecular targets and pathways involved often include enzymes and receptors that can accommodate the unique geometry of the compound .
Comparison with Similar Compounds
1-Chlorobicyclo[1.1.1]pentane: Shares the bicyclo[1.1.1]pentane core but lacks the cyclopropyl group.
1,3-Dichlorobicyclo[1.1.1]pentane: Contains two chlorine atoms at the bridgehead positions.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Features carboxylic acid groups at the bridgehead positions.
Properties
IUPAC Name |
1-(chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl/c10-6-8-3-9(4-8,5-8)7-1-2-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNUJTTUNAOBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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